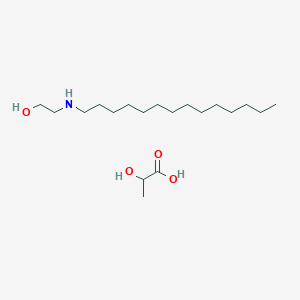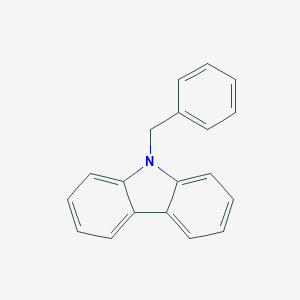
3beta-(Methoxymethoxy)androst-5-en-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3beta-(Methoxymethoxy)androst-5-en-17-one, also known as MMME, is a synthetic steroid that has gained attention in the field of scientific research due to its unique properties and potential applications. MMME is a derivative of the natural steroid hormone dehydroepiandrosterone (DHEA), which is produced by the adrenal gland and has been shown to have a variety of physiological effects.
Mechanism Of Action
The exact mechanism of action of 3beta-(Methoxymethoxy)androst-5-en-17-one is not yet fully understood, but it is thought to act through a variety of pathways. 3beta-(Methoxymethoxy)androst-5-en-17-one has been shown to interact with a number of different receptors, including the androgen receptor, estrogen receptor, and glucocorticoid receptor. Additionally, 3beta-(Methoxymethoxy)androst-5-en-17-one has been shown to modulate the activity of a number of different enzymes and signaling pathways.
Biochemical And Physiological Effects
3beta-(Methoxymethoxy)androst-5-en-17-one has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 3beta-(Methoxymethoxy)androst-5-en-17-one has antioxidant and anti-inflammatory properties, and can inhibit the growth of cancer cells. In vivo studies have shown that 3beta-(Methoxymethoxy)androst-5-en-17-one can improve cognitive function and protect against neuronal damage in animal models of neurodegenerative disease.
Advantages And Limitations For Lab Experiments
One advantage of using 3beta-(Methoxymethoxy)androst-5-en-17-one in scientific research is its unique structure and potential for targeting multiple pathways. Additionally, 3beta-(Methoxymethoxy)androst-5-en-17-one is a synthetic compound, which allows for greater control over its properties and potential applications. However, one limitation of using 3beta-(Methoxymethoxy)androst-5-en-17-one in lab experiments is its relatively new status as a research compound, which means that there is still much to be learned about its properties and potential applications.
Future Directions
There are a number of potential future directions for research on 3beta-(Methoxymethoxy)androst-5-en-17-one. One area of interest is in the development of 3beta-(Methoxymethoxy)androst-5-en-17-one-based therapies for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, 3beta-(Methoxymethoxy)androst-5-en-17-one may have potential as an anti-cancer agent, and further research is needed to determine its efficacy in this area. Finally, 3beta-(Methoxymethoxy)androst-5-en-17-one may have potential applications in the field of anti-aging research, as it has been shown to have anti-inflammatory and antioxidant properties that may help to protect against age-related damage.
Synthesis Methods
3beta-(Methoxymethoxy)androst-5-en-17-one can be synthesized through a multi-step chemical process starting from DHEA. The first step involves the protection of the 3-hydroxyl group with a methoxymethyl (MOM) group, followed by protection of the 17-ketone with a dioxolane group. The resulting compound is then subjected to a series of reduction and deprotection reactions to yield 3beta-(Methoxymethoxy)androst-5-en-17-one.
Scientific Research Applications
3beta-(Methoxymethoxy)androst-5-en-17-one has been shown to have a variety of potential applications in scientific research. One area of interest is in the field of neuroprotection, as 3beta-(Methoxymethoxy)androst-5-en-17-one has been shown to have antioxidant and anti-inflammatory properties that may help to protect against neuronal damage. Additionally, 3beta-(Methoxymethoxy)androst-5-en-17-one has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of certain cancer cell lines.
properties
CAS RN |
18000-76-5 |
|---|---|
Product Name |
3beta-(Methoxymethoxy)androst-5-en-17-one |
Molecular Formula |
C21H32O3 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13S,14S)-3-(methoxymethoxy)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C21H32O3/c1-20-10-8-15(24-13-23-3)12-14(20)4-5-16-17-6-7-19(22)21(17,2)11-9-18(16)20/h4,15-18H,5-13H2,1-3H3/t15-,16-,17-,18-,20-,21-/m0/s1 |
InChI Key |
JQWNLAOFJMUGBT-ZKHIMWLXSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)OCOC)C |
SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OCOC)C |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OCOC)C |
Other CAS RN |
18000-76-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



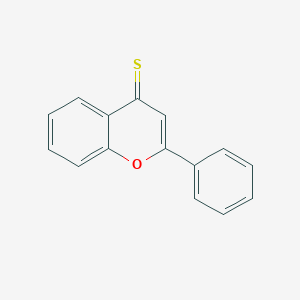
![2H,6H-[1,3]Dioxolo[4,5-E]indole](/img/structure/B96537.png)
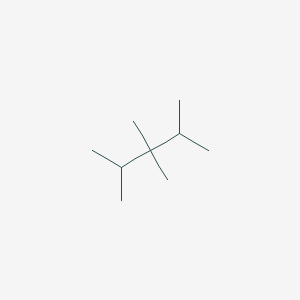
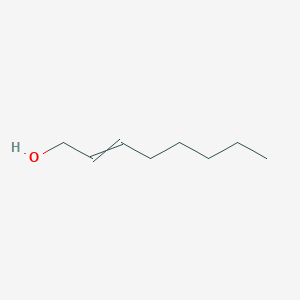
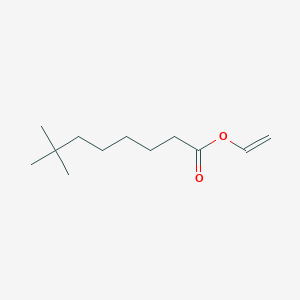
![3-Amino-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B96546.png)
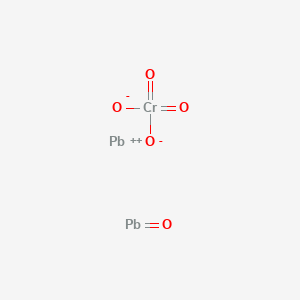
![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1)](/img/structure/B96550.png)
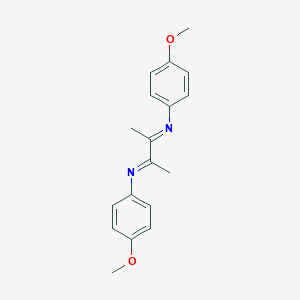
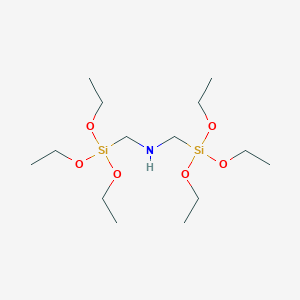
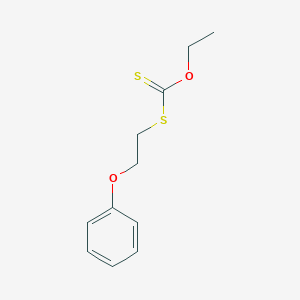
![4-[(E)-2-nitroprop-1-enyl]phenol](/img/structure/B96557.png)
